Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone
Description
Imino(2-methoxypyrimidin-5-yl)methyl-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶-sulfanone core) bonded to an imino (NH) group and a 2-methoxypyrimidin-5-yl substituent.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
imino-(2-methoxypyrimidin-5-yl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H9N3O2S/c1-11-6-8-3-5(4-9-6)12(2,7)10/h3-4,7H,1-2H3 |
InChI Key |
BVIQBLVHVKNELH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)S(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxypyrimidine-5-carbaldehyde.
Formation of Imino Group: The aldehyde group is then reacted with an appropriate amine to form the imino group.
Introduction of Lambda6-Sulfanone:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imino(2-methoxypyrimidin-5-yl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its lambda⁶-sulfanone core and substituent chemistry. Below is a comparative analysis with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent replacement (Cl → OCH₃) from .
Electronic and Reactivity Differences
- Methoxy vs. Chloro Substituents : The 2-methoxy group in the target compound donates electron density via resonance, stabilizing the pyrimidine ring and reducing electrophilicity compared to the chloro analog . This may decrease reactivity in nucleophilic aromatic substitution but improve stability under acidic conditions.
- The tert-butyl analog lacks aromaticity, reducing π-stacking capacity but increasing hydrophobicity .
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